2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide - 1428350-90-6

2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Catalog Number: EVT-3149323
CAS Number: 1428350-90-6
Molecular Formula: C19H25N3O5S2
Molecular Weight: 439.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) under investigation for the treatment of acid-related diseases. [] It exhibits potent and long-lasting inhibition of gastric acid secretion, surpassing the effects of lansoprazole, a typical proton pump inhibitor (PPI). [, ] TAK-438 demonstrates a unique mechanism of action by inhibiting H+,K+-ATPase activity in a potassium-competitive manner, unlike PPIs. [] It also effectively suppresses both basal and stimulated gastric acid secretion, showcasing its potential as an improved treatment option for acid-related conditions. [, ]

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. [] VNO is formed during oxidative stress degradation of venetoclax and can further rearrange into another impurity, venetoclax hydroxylamine impurity (VHA), through the Meisenheimer rearrangement. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of venetoclax. [] It arises from the Meisenheimer rearrangement of VNO, highlighting a possible degradation pathway for venetoclax under oxidative stress conditions. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) developed for the treatment of migraine. [] It exhibits high affinity for the 5-HT1F receptor and significant selectivity over other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] This selectivity profile is highly desirable for migraine treatment as it minimizes the potential for unwanted side effects associated with activation of other 5-HT1 receptor subtypes. []

N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: Compound 43 emerged as a potent, brain-penetrating, and orally active selective orexin 2 receptor antagonist (2-SORA) through medicinal chemistry optimization efforts based on compound 1. [] It demonstrated significant efficacy in a sleep model in rats, comparable to seltorexant (15), another 2-SORA in clinical development for insomnia and other conditions like depression. []

Seltorexant (15)

Compound Description: Seltorexant is a 2-SORA under clinical investigation for insomnia and depression. [] Its efficacy in preclinical models, coupled with its favorable pharmacological properties, has propelled its advancement into clinical trials. []

5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046)

Compound Description: SB-271046 is another specific 5-HT6 receptor antagonist investigated for its cognitive-enhancing properties. [] Like Ro 04-6790, its efficacy in rodent models of learning has been inconsistent, raising questions about its therapeutic potential. []

4-{[(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) that exhibits vasodilator activity in both pulmonary and systemic vascular beds. [] It activates the heme-oxidized or heme-free form of sGC, promoting vasodilation without relying on endogenous NO production. [] Notably, BAY 60-2770's vasodilator activity is enhanced by NO synthase inhibition and ODQ, an agent that oxidizes sGC, further supporting its NO-independent mechanism of action. []

N-[2-[[[3-(4'-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxybenzenesulfonamide Phosphate (KN-93)

Compound Description: KN-93 is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). [] It is commonly used in research to investigate the role of CaMKII in various cellular processes, including synaptic plasticity, neuronal excitability, and learning and memory.

N-[2-((p-Bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide (H-89)

Compound Description: H-89 is a potent and selective inhibitor of protein kinase A (PKA). [] Like KN-93, it is a valuable tool in research for studying the functions of PKA in diverse cellular processes.

2-[1-(3-Dimethylaminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)-maleimide (Bisindolylmaleimide I)

Compound Description: Bisindolylmaleimide I is a potent and selective inhibitor of calcium-dependent protein kinase C (PKC). [] Its use in research allows for the investigation of the role of PKC in various cellular events, including signal transduction, cell proliferation, and differentiation.

(1R,3R,4R)-3-[2-Hydroxy-4-(1,1-dimethylheptyl)-phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol (CP55940)

Compound Description: CP55940 is a potent cannabinoid receptor agonist, demonstrating affinity for both CB1 and CB2 receptors. It is often utilized in research to investigate the physiological and pharmacological effects of cannabinoid receptor activation. [, ]

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), also known as rimonabant

Compound Description: SR141716A, widely recognized as rimonabant, acts as an inverse agonist at the cannabinoid receptor 1 (CB1). [, ] Initially marketed as an anti-obesity drug, rimonabant was later withdrawn from the market due to adverse psychiatric effects. Despite this setback, rimonabant remains a valuable tool for investigating CB1 receptor function and its potential therapeutic implications.

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a widely used CB1 receptor antagonist, often employed in research to investigate the effects of blocking CB1 receptor activity. [, ] It is a valuable tool for studying the physiological and behavioral consequences of CB1 receptor antagonism.

4-[6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl]benzonitrile (LY320135)

Compound Description: LY320135 is another CB1 receptor inverse agonist, similar to rimonabant. [] While LY320135 has not reached clinical use, it provides a valuable tool for understanding the pharmacological consequences of CB1 inverse agonism.

Properties

CAS Number

1428350-90-6

Product Name

2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

2-methoxy-5-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C19H25N3O5S2

Molecular Weight

439.55

InChI

InChI=1S/C19H25N3O5S2/c1-15-5-6-18(27-2)19(12-15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)17-4-3-9-20-14-17/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3

InChI Key

WDPIIZVZCGTALO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.